4-(3-Oxohex-1-en-1-yl)benzonitrile

Catalog No.
S13118271
CAS No.
921206-22-6
M.F
C13H13NO
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Oxohex-1-en-1-yl)benzonitrile

CAS Number

921206-22-6

Product Name

4-(3-Oxohex-1-en-1-yl)benzonitrile

IUPAC Name

4-(3-oxohex-1-enyl)benzonitrile

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C13H13NO/c1-2-3-13(15)9-8-11-4-6-12(10-14)7-5-11/h4-9H,2-3H2,1H3

InChI Key

PAUKGOIBLWSUSB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C=CC1=CC=C(C=C1)C#N

4-(3-Oxohex-1-en-1-yl)benzonitrile is an organic compound notable for its structural features, including a benzene ring substituted with a nitrile group and an enone moiety. Its molecular formula is C13H13NC_{13}H_{13}N and it has a molecular weight of approximately 199.25 g/mol. The compound is characterized by the presence of an enone functional group, which provides reactivity that can be exploited in various

  • Oxidation: The enone group can be oxidized to form more complex structures, potentially leading to the formation of carboxylic acids or other derivatives.
  • Reduction: The nitrile group can be reduced to form primary amines, while the enone can be reduced to alcohols.
  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and Grignard reagents for substitution reactions.

Research into the biological activity of 4-(3-Oxohex-1-en-1-yl)benzonitrile is limited but suggests potential applications in medicinal chemistry. Compounds with similar structures often exhibit significant biological activities, including anti-inflammatory and anticancer properties. The enone moiety may interact with biological targets through Michael addition reactions, which could lead to modulation of enzyme activities or receptor interactions.

The synthesis of 4-(3-Oxohex-1-en-1-yl)benzonitrile can be achieved through several methods:

  • Aldol Condensation: This method involves the reaction between benzaldehyde and a suitable ketone such as 3-oxohexanal under basic conditions (e.g., sodium hydroxide). This reaction leads to the formation of the desired product through the formation of carbon-carbon bonds.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yields. This method allows for better control over reaction parameters and minimizes waste through the recycling of solvents and catalysts.

4-(3-Oxohex-1-en-1-yl)benzonitrile has several applications across different fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its potential biological activity, it may be investigated for use in drug development.
  • Chemical Industry: The compound can be utilized in the production of fragrances and fine chemicals.

While specific interaction studies on 4-(3-Oxohex-1-en-1-yl)benzonitrile are scarce, compounds with similar structures have been shown to interact with various biological targets. These interactions often involve covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their function or activity. Further studies are warranted to elucidate its specific interactions and mechanisms of action.

Several compounds share structural similarities with 4-(3-Oxohex-1-en-1-yl)benzonitrile:

Compound NameStructural FeaturesUnique Characteristics
BenzaldehydeSimple aromatic aldehydeLacks enone functionality
4-(3-Oxobut-1-en-1-yl)benzonitrileShorter enone chainLess steric hindrance compared to target
4-(3-Oxo-3-phenylprop-1-en-1-yl)benzonitrilePhenyl group attached to enone chainIncreased complexity due to phenyl substitution

Uniqueness

4-(3-Oxohex-1-en-1-yl)benzonitrile is unique due to its longer enone chain, which provides additional sites for chemical modification and interaction with biological targets. This structural feature enhances its versatility in various applications within research and industry, setting it apart from simpler compounds like benzaldehyde or those with shorter enone chains.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

199.099714038 g/mol

Monoisotopic Mass

199.099714038 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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